

Lactose octaacetate CAS number and molecular structure

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Lactose Octaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **lactose octaacetate**, a fully acetylated derivative of lactose. It serves as a crucial intermediate in carbohydrate chemistry and is gaining attention for its potential applications in the pharmaceutical and cosmetic industries. This document covers its chemical identity, synthesis protocols, analytical characterization, and established applications, presenting quantitative data in accessible formats and visualizing key processes.

Chemical Identity and Molecular Structure

Lactose octaacetate is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. This modification significantly alters its physical and chemical properties, rendering it more hydrophobic and soluble in organic solvents compared to its precursor, lactose.

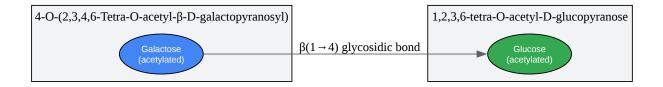
The molecular formula for **lactose octaacetate** is $C_{28}H_{38}O_{19}$, with a molecular weight of 678.59 g/mol .[1][2][3] There are two primary anomeric forms, α - and β -**lactose octaacetate**, with the β -form being the more thermodynamically stable and commonly synthesized product. The distinction in nomenclature often extends to the assignment of CAS numbers.



Table 1: Chemical Identifiers for Lactose Octaacetate

Identifier	Value	Reference
Molecular Formula	C28H38O19	[1][2]
Molecular Weight	678.59 g/mol	
General CAS Number	23973-20-8	_
β-Anomer CAS Number	6291-42-5	_
Synonyms	Octa-O-acetyl-D-lactose, Peracetylated lactose, β- Octaacetyllactose	

The molecular structure consists of a tetra-O-acetyl- β -D-galactopyranosyl unit linked to a tetra-O-acetyl-D-glucopyranose unit.



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Caption: Generalized structure of **lactose octaacetate**.

Synthesis of Lactose Octaacetate

The acetylation of lactose is a standard procedure in carbohydrate chemistry. Below are detailed protocols for both conventional and microwave-assisted synthesis methods.

This method offers a "green" chemistry approach with reduced reaction times.

 Reaction Setup: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.



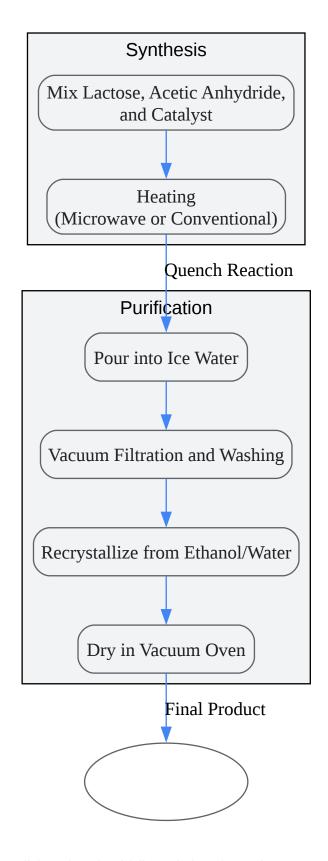
- Catalyst Addition: Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture.
- Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W for 10-20 minutes. The optimal time for achieving a high yield is typically 15-20 minutes.
- Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.
- Filtration and Washing: Filter the precipitate under a vacuum and wash it with distilled water.
- Purification: Further purify the lactose acetate by recrystallizing it with 95% ethanol, followed by distilled water.
- Drying: Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.

An alternative method employs iodine as a catalyst.

- Reaction Setup: Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.
- Catalyst Addition: Add 0.104 g (0.410 mmol) of solid iodine to the suspension.
- Reaction Progression: The reaction proceeds as the iodine dissolves in the mixture.
- Work-up: Follow steps 4-7 from the microwave-assisted protocol for precipitation, filtration, purification, and drying.

The following diagram illustrates the general workflow for the synthesis and purification of **lactose octaacetate**.





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Caption: Workflow for the synthesis of lactose octaacetate.



Quantitative Data and Characterization

The synthesis of **lactose octaacetate** can be characterized by several quantitative parameters.

Table 2: Synthesis and Physical Properties of Lactose Octaacetate

Parameter	Method	Value	Reference
Yield	Microwave (15-20 min)	91%	
Conventional	85%		_
Degree of Substitution (DS)	Titration	3.2 - 3.7	_
Melting Point	Kofler Hot Stage	89-91.5°C	
Optical Rotation	Polarimetry (0.01% in methanol)	-27° to -28°	•
TLC Rf Value	Ethyl acetate/methanol/wat er (17:2:1)	0.74	-

Spectroscopic methods are essential for confirming the structure and purity of **lactose octaacetate**.

- ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for determining the purity and anomeric configuration of **lactose octaacetate**. The anomeric region of the ¹H NMR spectrum can distinguish between the α and β anomers. Spectra are typically recorded in CDCl₃.
- FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can confirm the presence of acetyl groups through strong absorption bands around 1755 cm⁻¹.
- UV Spectroscopy: In methanol and ethanol, lactose octaacetate exhibits an absorption maximum at 209 nm and 210 nm, respectively.



Table 3: UV Absorption Maxima in Various Solvents

Solvent	Absorption Maximum (λmax)	Reference
Methanol	209 nm	
Ethanol	210 nm	_
Acetonitrile	213 nm	_

Applications in Research and Development

Lactose octaacetate's properties make it a valuable compound in several scientific and industrial domains.

The primary application of **lactose octaacetate** is as a protected precursor for the synthesis of more complex oligosaccharides. The acetyl groups serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other positions.

While lactose itself is a widely used excipient in drug formulations as a filler and binder, **lactose octaacetate** is explored for its potential to enhance drug stability, solubility, and bioavailability. Its hydrophobic nature can be advantageous in specific drug delivery systems.

Recent studies have highlighted the biological activities of **lactose octaacetate**. It has demonstrated moderate antifungal activity against species such as Aspergillus niger, Penicillium sp., and Fusarium moniliforme. It has also shown antiviral activity against Poliovirus 1 (PV-1). This suggests potential applications in pharmaceutical, agricultural, and cosmetic preparations as an antimicrobial agent.

Table 4: Biological Activity Profile of Lactose Octaacetate



Activity Type	Target Organisms/Viruses	Potency	Reference
Antifungal	Aspergillus niger, Penicillium sp., Rhizopus sp., Fusarium moniliforme	Slight to moderate	
Antibacterial & Antiyeast	Various	Low or no activity	-
Antiviral	Poliovirus 1 (PV-1)	Active (SI = 2.4)	-
Herpes Simplex Virus 1 (HSV-1), Influenza A (H3N2), Coxsackievirus B1	Inactive		_
Cytotoxicity	MDBK, HEp-2, MDCK cell lines	Low	

Conclusion

Lactose octaacetate is a versatile and valuable derivative of lactose with well-established protocols for its synthesis and characterization. Its role as a key intermediate in the synthesis of complex carbohydrates is paramount for researchers in glycochemistry. Furthermore, its emerging biological activities, including antifungal and antiviral properties, open new avenues for its application in drug development and as a functional ingredient in various formulations. This guide provides the foundational technical information required for scientists and researchers to effectively utilize lactose octaacetate in their work.

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